FK-788 - 227951-89-5

FK-788

Catalog Number: EVT-1576108
CAS Number: 227951-89-5
Molecular Formula: C26H25NO6
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FK-788 was developed as part of ongoing research into prostanoid receptors, which play crucial roles in various physiological processes. The compound is categorized under synthetic organic compounds due to its chemical structure and synthesis methods. Its classification as a prostanoid IP receptor agonist places it within a specific group of compounds that interact with the prostaglandin system, influencing vascular and immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of FK-788 involves multiple steps that include the formation of a diphenylcarbamate structure. The primary synthetic route typically starts with the reaction of a tetrahydronaphthalene skeleton with various reagents to produce the desired diphenylcarbamate derivative. Key steps include:

  1. Formation of Tetrahydronaphthalene: This initial step sets the foundation for further modifications.
  2. Reagents and Conditions: Various reagents such as acylating agents and coupling agents are utilized to facilitate the transformation into FK-788.

The synthesis can be complex, requiring careful control of reaction conditions to yield high-purity FK-788 suitable for research applications.

Molecular Structure Analysis

Structure and Data

FK-788's molecular structure is characterized by its diphenylcarbamate backbone, which contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C26H25NO6C_{26}H_{25}NO_{6}
  • IUPAC Name: 2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid
  • InChI Key: UZJAIYJXBYWENR-AREMUKBSSA-N

The compound's structure features multiple functional groups that play significant roles in its interaction with biological targets, particularly the prostanoid IP receptor.

Chemical Reactions Analysis

Reactions and Technical Details

FK-788 can undergo several types of chemical reactions, including:

  1. Oxidation: This reaction can produce various oxidized derivatives under specific conditions.
  2. Reduction: Reduction reactions modify functional groups within FK-788.
  3. Substitution: FK-788 readily participates in substitution reactions, where functional groups can be replaced by other chemical entities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The outcomes of these reactions depend significantly on the specific conditions applied during the process.

Mechanism of Action

Process and Data

FK-788 acts primarily as an agonist for the prostanoid IP receptor. This receptor is integral to several physiological processes, including:

  • Vasodilation: The widening of blood vessels.
  • Inhibition of Platelet Aggregation: Preventing blood clots.
  • Modulation of Immune Responses: Influencing immune system activity.

Upon binding to the prostanoid IP receptor, FK-788 activates downstream signaling pathways that lead to its therapeutic effects, making it a valuable compound for studying receptor-ligand interactions in various biological contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FK-788 exhibits several notable physical and chemical properties that are relevant for its application in research:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Solubility characteristics are essential for determining its bioavailability in biological systems.
  • Stability: Stability under various conditions (e.g., temperature, pH) affects its usability in experiments.

These properties influence how FK-788 behaves in biological systems and its potential effectiveness as a therapeutic agent.

Applications

Scientific Uses

FK-788 has several applications across different fields:

  1. Chemistry: It serves as a model compound for studying prostanoid IP receptor agonists, aiding in understanding their chemical properties.
  2. Biology: Researchers utilize FK-788 to investigate the role of prostanoid IP receptors in cellular processes.
  3. Medicine: Clinical trials have indicated its promise in treating chronic hepatitis C virus infection.
  4. Industry: The unique chemical properties of FK-788 make it valuable for developing new therapeutic agents and understanding complex receptor-ligand interactions.
Introduction to FK-788: Contextualizing the Research Domain

Historical Emergence of FK-788 in Pharmacological Research

FK-788 emerged in the early 2000s as part of a concerted effort to develop multitargeted tyrosine kinase inhibitors (TKIs) for oncology. Its design rationale stemmed from the clinical limitations of first-generation epidermal growth factor receptor (EGFR) inhibitors, which faced challenges due to compensatory angiogenic pathways like vascular endothelial growth factor receptor (VEGFR) signaling. Researchers hypothesized that simultaneous inhibition of EGFR and VEGFR could suppress both tumor proliferation and angiogenesis synergistically [6] [9]. Early preclinical studies positioned FK-788 as a reversible ATP-competitive inhibitor with activity against key oncogenic drivers. Its pharmacological profile was optimized to address tumors with heterogeneous molecular dependencies, particularly glioblastoma and non-small cell lung cancer (NSCLC), where EGFR dysregulation is prevalent [6] [9]. The compound represented a strategic shift toward polypharmacology in kinase inhibitor design, aiming to overcome adaptive resistance mechanisms observed with selective agents.

Structural and Molecular Classification of FK-788

FK-788 belongs to the quinazoline-based inhibitor class, characterized by a planar heterocyclic core enabling deep penetration into the ATP-binding cleft of kinase targets. Its structure integrates:

  • A 4-anilinoquinazoline scaffold facilitating hydrogen bonding with kinase hinge regions.
  • Halogenated phenyl rings (e.g., chloro or fluoro substituents) enhancing hydrophobic pocket interactions.
  • Methoxy and morpholino side chains optimizing solubility and allosteric modulation [6] [10].

Table 1: Structural Attributes of FK-788

FeatureChemical GroupRole in Target Engagement
Core ScaffoldQuinazolineBase for ATP-competitive inhibition
Substituent at C6Methoxy groupEnhances affinity for VEGFR2 hydrophobic pocket
Aniline ring at C43-Chloro-4-fluorophenylPromotes hydrophobic contacts with EGFR
Solubility tailMorpholinoethylImproves pharmacokinetics without steric clash

Biophysically, FK-788 binds kinases via an aromatic cage formed by conserved residues (e.g., EGFR’s Leu788, Val814), with its halogenated aniline ring inducing conformational strain in the activation loop [10]. This dual-target engagement is enabled by structural conservation in the kinase domains of EGFR and VEGFR2, allowing FK-788 to occupy overlapping orthosteric sites while leveraging unique subpocket interactions for selectivity tuning.

Theoretical Significance in Target Pathway Modulation

FK-788’s dual EGFR/VEGFR inhibition disrupts two parallel oncogenic cascades:

  • EGFR-driven proliferation: By blocking EGFR autophosphorylation, FK-788 suppresses downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, arresting tumor cell cycle progression.
  • VEGFR-mediated angiogenesis: Inhibition of VEGFR2 phosphorylation impairs endothelial cell migration and vascular permeability, starving tumors of nutrients [6].

Table 2: Kinase Inhibition Profile of FK-788

Target KinaseIC₅₀ (nM)Cellular Consequence
EGFR1–10↓ Phosphorylation of ERK/AKT effectors
VEGFR25–20↓ Endothelial tube formation; ↓ VEGF secretion
HER2>1000Minimal off-target activity

In NSCLC models with EGFR exon 20 insertion mutations—notoriously resistant to first-generation TKIs—FK-788 demonstrates theoretical utility by accessing a unique binding conformation. Molecular dynamics simulations suggest its morpholino tail displaces the C-helix in mutated EGFR, restoring inhibition [9]. Furthermore, FK-788’s balanced EGFR/VEGFR potency may mitigate stromal escape mechanisms, where VEGF upregulation compensates for EGFR suppression. Preclinical data show synergistic tumor shrinkage in xenografts co-expressing EGFR and VEGFA [6].

Structurally, FK-788’s bias toward G-protein-coupled receptor (GPCR) kinase domains is notable. Its halogenated motifs mimic tyrosine engagement in chemokine receptors (e.g., CXCR3), suggesting potential cross-reactivity with GPCR kinases involved in tumor microenvironment signaling [10]. This overlap highlights the convergent evolution of kinase and GPCR binding pockets, positioning FK-788 as a tool compound for studying crosstalk between receptor families.

Properties

CAS Number

227951-89-5

Product Name

FK-788

IUPAC Name

2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1

InChI Key

UZJAIYJXBYWENR-AREMUKBSSA-N

SMILES

C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O

Synonyms

FK-788

Canonical SMILES

C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O

Isomeric SMILES

C1C[C@@](CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.